N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
- is a chemical compound with the following structure:
- It appears as colorless to pale yellow crystals or powder.
- Solubility: It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohols but insoluble in water.
- Stability: It remains stable at room temperature and atmospheric pressure.
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide: C9H14ClFN4O2S
.Preparation Methods
- The synthetic route for this compound involves two key steps:
Formation of 4-Chloro-3-ethyl-1-methylpyrazole:
Sulfonation to Yield the Target Compound:
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require specific studies.
- Molecular targets and pathways involved would vary based on the application.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazole derivatives.
Similar Compounds: While I don’t have a specific list, other pyrazole-based compounds with similar structural motifs exist.
Remember that this compound’s properties, applications, and mechanisms are subject to ongoing research, and further studies may reveal additional insights
Properties
Molecular Formula |
C12H16ClF2N5O2S |
---|---|
Molecular Weight |
367.80 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16ClF2N5O2S/c1-4-19-10(9(13)5-16-19)6-18(3)23(21,22)11-7-20(12(14)15)17-8(11)2/h5,7,12H,4,6H2,1-3H3 |
InChI Key |
PUCNVPKNFXPIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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